molecular formula C28H31NO5S B11205531 2-(benzylthio)-1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-(benzylthio)-1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11205531
M. Wt: 493.6 g/mol
InChI Key: WRCRZRHBYSNZPS-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including benzylsulfanyl, dimethoxy, and methoxyphenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, secondary amines, and sulfur-containing alcohols . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of environmentally friendly solvents are often employed to scale up the production process while adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(BENZYLSULFANYL)-1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(BENZYLSULFANYL)-1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE include:

Uniqueness

What sets 2-(BENZYLSULFANYL)-1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H31NO5S

Molecular Weight

493.6 g/mol

IUPAC Name

2-benzylsulfanyl-1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C28H31NO5S/c1-31-24-11-7-8-12-25(24)34-17-23-22-16-27(33-3)26(32-2)15-21(22)13-14-29(23)28(30)19-35-18-20-9-5-4-6-10-20/h4-12,15-16,23H,13-14,17-19H2,1-3H3

InChI Key

WRCRZRHBYSNZPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)CSCC4=CC=CC=C4)OC)OC

Origin of Product

United States

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